Methyl 3-acetoxy-2-methylenebutyrate
Overview
Description
Methyl 3-acetoxy-2-methylenebutyrate is an organic compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . It is an ester, characterized by the presence of an acetoxy group and a methylene group attached to a butyrate backbone . This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-acetoxy-2-methylenebutyrate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxy-2-methylenebutyrate with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetoxy-2-methylenebutyrate undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form corresponding ketones or aldehydes.
Substitution: The acetoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Hydrolysis: 3-hydroxy-2-methylenebutyrate and acetic acid.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-acetoxy-2-methylenebutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-acetoxy-2-methylenebutyrate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which may interact with biological pathways . The methylene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-2-methylenebutyrate: Similar structure but with a hydroxyl group instead of an acetoxy group.
Methyl 3-acetoxybutyrate: Lacks the methylene group, resulting in different reactivity.
Methyl 2-methylenebutyrate: Similar backbone but without the acetoxy group.
Uniqueness
Methyl 3-acetoxy-2-methylenebutyrate is unique due to the presence of both an acetoxy group and a methylene group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis and research .
Properties
IUPAC Name |
methyl 3-acetyloxy-2-methylidenebutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-5(8(10)11-4)6(2)12-7(3)9/h6H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECQPQVWZPJQJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C(=O)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408353 | |
Record name | Methyl 3-acetoxy-2-methylenebutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22787-68-4 | |
Record name | Methyl 3-acetoxy-2-methylenebutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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